molecular formula C26H33F3N2O5 B1672844 Flordipine CAS No. 77590-96-6

Flordipine

Cat. No.: B1672844
CAS No.: 77590-96-6
M. Wt: 510.5 g/mol
InChI Key: RSXGUJLKWYUPMC-UHFFFAOYSA-N
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Description

Flordipine is a chemical compound that belongs to the class of L-type calcium channel blockers. It is primarily used in the treatment of cardiovascular diseases, particularly hypertension and angina. The compound works by inhibiting the influx of calcium ions into vascular smooth muscle cells, thereby reducing muscle contraction and promoting vasodilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Flordipine can be synthesized through a multi-step process involving the reaction of various organic compounds. The synthesis typically starts with the preparation of diethyl 2,6-dimethyl-4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. This intermediate is then reacted with other reagents under controlled conditions to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactions carried out in specialized reactors. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required purity standards. The use of advanced technologies and equipment helps in optimizing the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Flordipine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various hydroxylated metabolites .

Scientific Research Applications

Flordipine has a wide range of applications in scientific research, including:

Mechanism of Action

Flordipine exerts its effects by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels. This inhibition reduces the contractility of vascular smooth muscle cells, leading to vasodilation and decreased blood pressure. The compound also affects other calcium-dependent processes in the body, contributing to its therapeutic effects .

Comparison with Similar Compounds

Flordipine is similar to other calcium channel blockers such as:

Uniqueness

This compound is unique in its specific binding affinity and selectivity for L-type calcium channels. This selectivity allows it to effectively reduce blood pressure with fewer side effects compared to other calcium channel blockers .

List of Similar Compounds

Properties

CAS No.

77590-96-6

Molecular Formula

C26H33F3N2O5

Molecular Weight

510.5 g/mol

IUPAC Name

diethyl 2,6-dimethyl-1-(2-morpholin-4-ylethyl)-4-[2-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H33F3N2O5/c1-5-35-24(32)21-17(3)31(12-11-30-13-15-34-16-14-30)18(4)22(25(33)36-6-2)23(21)19-9-7-8-10-20(19)26(27,28)29/h7-10,23H,5-6,11-16H2,1-4H3

InChI Key

RSXGUJLKWYUPMC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCC)C)CCN3CCOCC3)C

Canonical SMILES

CCOC(=O)C1=C(N(C(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCC)C)CCN3CCOCC3)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

diethyl 1,4-dihydro-2,6-dimethyl-1-(2-morpholinoethyl)-4-(alpha,alpha,alpha-trifluoro-2-tolyl)-3,5-pyridinedicarboxylate
flordipine
RHC 2906
RHC-2906

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of sodium hydride (2.6 g g., 55 mmole, 50:50 oil dispersion) in dry, distilled DMF (50 mL) under nitrogen atmosphere was added a solution of diethyl 1,4-dihydro-4-(2-trifluoromethylphenyl)-2,6-dimethyl-3,5-pyridine-dicarboxylate (19.9 g., 50 mmole) in DMF (125 mL). After hydrogen bubbling ceased, the reaction mixture was warmed in a water bath for 1/2 hour, and a toluene (200 mL) solution of N-(2-chloroethyl)-morpholine (8.1 g., 60 mmole) was added dropwise. The reaction mixture was stirred at 110°-115° for 4 hours.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.1 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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